molecular formula C17H16N4O4S B3657760 4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide

Cat. No.: B3657760
M. Wt: 372.4 g/mol
InChI Key: FQYZPOAJBQYAJO-UHFFFAOYSA-N
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Description

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-4-(3-nitrophenyl)pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For example, it can inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria .

Comparison with Similar Compounds

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide is unique due to its specific structural features and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11-17(13-4-3-5-15(10-13)21(22)23)12(2)20(19-11)14-6-8-16(9-7-14)26(18,24)25/h3-10H,1-2H3,(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYZPOAJBQYAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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